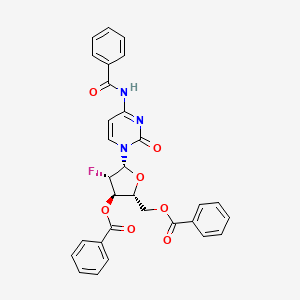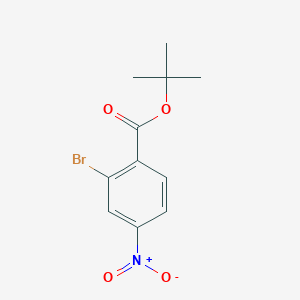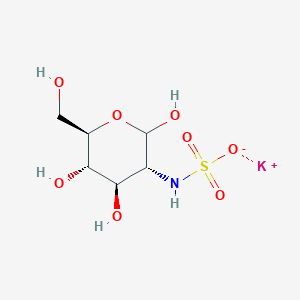
(2R,3R,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine is a synthetic nucleoside analog. It is characterized by the presence of benzoyl groups at the 3’ and 5’ positions, a benzoyl group at the N4 position, and a fluorine atom at the 2’ position of the arabinocytidine molecule. This compound is of significant interest due to its potential antiviral properties and its role in biomedical research.
Preparation Methods
The synthesis of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions are protected using benzoyl chloride in the presence of a base such as pyridine.
Fluorination: The 2’ hydroxyl group is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
N4-Benzoylation: The amino group at the N4 position is benzoylated using benzoyl chloride.
Deprotection: The final compound is obtained by deprotecting the intermediate compounds under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesizers for large-scale production.
Chemical Reactions Analysis
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl protecting groups can be hydrolyzed under acidic or basic conditions to yield the free nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and thiols. Major products formed from these reactions include the deprotected nucleoside and various substituted derivatives.
Scientific Research Applications
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine has several scientific research applications:
Antiviral Research: It has shown efficacy against a range of viral infections, including HIV and hepatitis C, by inhibiting viral replication.
Biochemical Studies: The compound is used in studies of nucleoside analogs and their interactions with enzymes and other biomolecules.
Medicinal Chemistry: It serves as a lead compound for the development of new antiviral drugs and other therapeutic agents.
Mechanism of Action
The antiviral activity of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine is primarily due to its ability to inhibit viral replicationThis mechanism involves the interruption of key enzymes necessary for viral proliferation.
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
2’-Deoxy-2’-fluoroarabinocytidine: Lacks the benzoyl protecting groups but shares the fluorine substitution at the 2’ position.
N4-Benzoyl-2’-deoxy-2’-fluoroarabinocytidine: Similar structure but without the 3’ and 5’ benzoyl groups.
3’,5’-Di-O-Benzoyl-2’-deoxy-2’-fluoroarabinocytidine: Lacks the N4 benzoyl group.
The uniqueness of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine lies in its combination of benzoyl protection and fluorine substitution, which enhances its stability and efficacy as an antiviral agent.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FN3O7/c31-24-25(41-29(37)21-14-8-3-9-15-21)22(18-39-28(36)20-12-6-2-7-13-20)40-27(24)34-17-16-23(33-30(34)38)32-26(35)19-10-4-1-5-11-19/h1-17,22,24-25,27H,18H2,(H,32,33,35,38)/t22-,24+,25-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZOEMKWWGUGO-POHJQOBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol](/img/structure/B8131984.png)

![1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate](/img/structure/B8131999.png)






![(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B8132038.png)
![[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine](/img/structure/B8132059.png)

